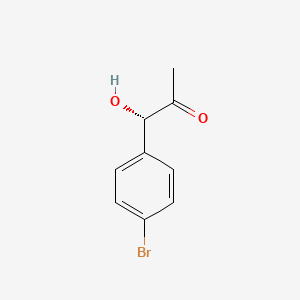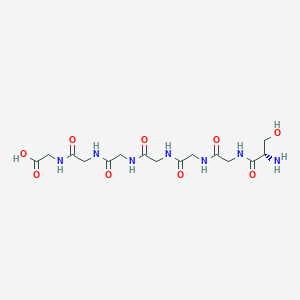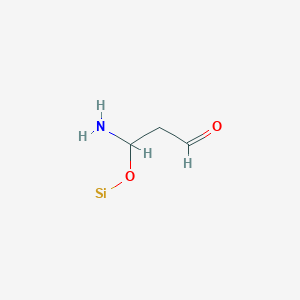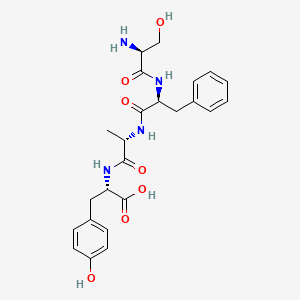
(1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one: is an organic compound with a molecular formula of C9H9BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4-Bromobenzaldehyde:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.
Scientific Research Applications
Chemistry:
- (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry:
- The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.
Comparison with Similar Compounds
- (S)-(-)-1-(4-Bromophenyl)ethanamine
- 1-(4-Bromophenyl)-2-phenylethan-1-one
- (1S)-1-(4-Bromophenyl)ethan-1-ol
Comparison:
- (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one is unique due to its specific chiral center and hydroxyl group, which confer distinct chemical and biological properties compared to its analogs. For example, (S)-(-)-1-(4-Bromophenyl)ethanamine lacks the hydroxyl group, affecting its reactivity and potential applications. Similarly, 1-(4-Bromophenyl)-2-phenylethan-1-one has a different structural arrangement, leading to different chemical behavior and uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
869854-83-1 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
(1S)-1-(4-bromophenyl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3/t9-/m1/s1 |
InChI Key |
CPKAAKNUOYCKDF-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)[C@H](C1=CC=C(C=C1)Br)O |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)


![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

methanone](/img/structure/B14199972.png)

![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)

